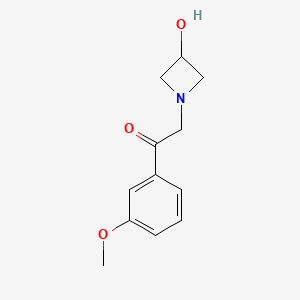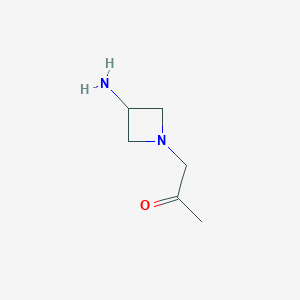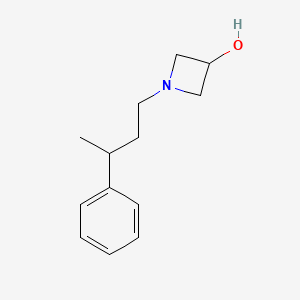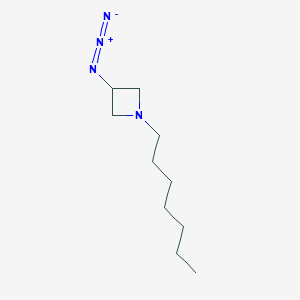
1-(环己-3-烯-1-羰基)氮杂环丁烷-3-羧酸
描述
“1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid” is a versatile chemical compound with potential scientific applications. It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Synthesis Analysis
The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been studied. The method used was the generation of diastereoisomer, which is a method of chemical resolution. The chiral phenylethylamine was used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid was split by forming a diastereomer in acetone and by using the difference of their solubilities .科学研究应用
C(6)-取代类似物的合成: Bateson 等人 (1985) 描述了与橄榄酸相关的 6-取代 7-氧代-1-氮杂双环[3.2.0]庚-2-烯-2-羧酸酯的合成,突出了掩蔽乙酰基酯基团在制备与 1-(环己-3-烯-1-羰基)氮杂环丁烷-3-羧酸结构相似的氮杂双环庚烯环系统中的用途(Bateson 等人,1985)。
功能化的氮丙啶和氮杂环丁烷衍生物: Žukauskaitė 等人 (2011) 合成了具有潜在生物和折叠应用的新型氮丙啶-2-和氮杂环丁烷-3-羧酸衍生物。这些衍生物包含一个溴取代的碳中心,可用于进一步的功能化,表明氮杂环丁烷衍生物在化学合成中的多功能性(Žukauskaitė 等人,2011)。
氮杂环丁烷在植物生理学中的应用: Pitman 等人 (1977) 使用氮杂环丁烷 2-羧酸作为脯氨酸的类似物来研究大麦根中蛋白质合成与离子转运之间的关系。这项研究证明了氮杂环丁烷衍生物在生物学研究中的潜力,特别是在了解细胞过程中(Pitman 等人,1977)。
氮杂环丁烷衍生物的制备: Chen 等人 (1967) 讨论了各种氮杂环丁烷衍生物的制备,包括 1-叔丁基氮杂环丁烷-3-羧酸。他们的工作提供了有关合成和操作氮杂环丁烷化合物的方法的见解,与 1-(环己-3-烯-1-羰基)氮杂环丁烷-3-羧酸的研究相关(Chen 等人,1967)。
与羧酸的多组分偶联: Roy 等人 (2016) 报告了在氮丙啶/氮杂环丁烷触发的芳基炔多组分偶联中使用羧酸。这展示了氮杂环丁烷衍生物在复杂化学反应中的潜力,有助于各种合成应用(Roy 等人,2016)。
作用机制
Mode of Action
It’s known that carboxylic acid compounds often participate in hydrogen bonding with their targets, which can influence the function of the target molecules .
Pharmacokinetics
It’s known that carboxylic acids are generally well-absorbed in the gastrointestinal tract, and their distribution within the body can be influenced by factors such as plasma protein binding and tissue uptake .
Action Environment
The action, efficacy, and stability of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the carboxylic acid group in the compound can lose a proton and become ionized in an alkaline environment, which can affect its interaction with targets .
生化分析
Biochemical Properties
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme esterase BioH, which is involved in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with esterase BioH involves binding to the enzyme’s active site, leading to changes in the enzyme’s activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it can be metabolized by oxidative enzymes, leading to the formation of various intermediate compounds . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJGRWQKMHFDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















